1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.: 1221272-83-8
VCID: VC2676525
InChI: InChI=1S/C7H2Cl2F3NO2/c8-3-1-2-4(13(14)15)6(9)5(3)7(10,11)12/h1-2H
SMILES: C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C(F)(F)F)Cl
Molecular Formula: C7H2Cl2F3NO2
Molecular Weight: 259.99 g/mol

1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene

CAS No.: 1221272-83-8

Cat. No.: VC2676525

Molecular Formula: C7H2Cl2F3NO2

Molecular Weight: 259.99 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene - 1221272-83-8

Specification

CAS No. 1221272-83-8
Molecular Formula C7H2Cl2F3NO2
Molecular Weight 259.99 g/mol
IUPAC Name 1,3-dichloro-4-nitro-2-(trifluoromethyl)benzene
Standard InChI InChI=1S/C7H2Cl2F3NO2/c8-3-1-2-4(13(14)15)6(9)5(3)7(10,11)12/h1-2H
Standard InChI Key MOVCRAVDFSTLPY-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C(F)(F)F)Cl
Canonical SMILES C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C(F)(F)F)Cl

Introduction

Chemical Identity and Structural Properties

1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene is a halogenated aromatic compound with multiple functional groups that contribute to its unique chemical behavior. The compound is identified by specific chemical parameters that enable its precise identification in scientific research and industrial applications.

Table 1: Chemical Identity Properties of 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene

ParameterValue
CAS Number1221272-83-8
IUPAC Name1,3-dichloro-4-nitro-2-(trifluoromethyl)benzene
Alternative Name2,6-dichloro-3-nitrobenzotrifluoride
Molecular FormulaC₇H₂Cl₂F₃NO₂
Molecular Weight259.99 g/mol
InChIInChI=1S/C7H2Cl2F3NO2/c8-3-1-2-4(13(14)15)6(9)5(3)7(10,11)12/h1-2H
InChIKeyMOVCRAVDFSTLPY-UHFFFAOYSA-N
SMILESC1=CC(=C(C(=C1N+[O-])Cl)C(F)(F)F)Cl

The structural arrangement of this compound includes a benzene ring with substituents at specific positions: chlorine atoms at positions 1 and 3, a nitro group at position 4, and a trifluoromethyl group at position 2. This particular arrangement contributes to the compound's chemical reactivity and physical properties .

Physical and Chemical Properties

The physical and chemical properties of 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene are significantly influenced by the electron-withdrawing nature of its substituents, particularly the nitro and trifluoromethyl groups.

The compound exhibits notable polarity due to the electronegative nature of its functional groups. The trifluoromethyl group (-CF₃) is known for its strong electron-withdrawing properties, which affect the electron density distribution across the benzene ring. Similarly, the nitro group (-NO₂) also withdraws electrons from the aromatic system, further enhancing the compound's polarity.

These electronic effects have important implications for the compound's reactivity patterns, solubility characteristics, and intermolecular interactions. The presence of electron-withdrawing groups typically makes the aromatic ring less susceptible to electrophilic aromatic substitution reactions but more amenable to nucleophilic substitution reactions, especially at positions activated by these groups.

Applications and Research Findings

Related Research

Research on similar compounds has shown that trifluoromethylated aromatic compounds often exhibit enhanced stability and bioactivity compared to their non-fluorinated counterparts. In patent literature, related compounds have been investigated for use in fungicide development. For example, 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene has been studied as an intermediate in the synthesis of fungicidal 1-[4-phenoxy-2-(halogenalkyl)phenyl]-2-(1,2,4-triazol-1-yl)ethanol derivatives .

These findings suggest potential applications for 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene in similar contexts, particularly as a building block for compounds with agricultural or pharmaceutical applications.

Comparison with Structurally Related Compounds

To better understand the properties and potential applications of 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene, it is instructive to compare it with structurally related compounds.

Table 2: Comparison of 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesNotable Properties
1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzeneC₇H₂Cl₂F₃NO₂259.99Reference compoundHigh polarity due to multiple electron-withdrawing groups
2,3-Dichloro-1-nitro-4-(trifluoromethyl)benzeneC₇H₂Cl₂F₃NO₂259.99Positional isomer with different arrangement of substituentsSame molecular weight but different physical properties due to spatial arrangement
1,3-Dichloro-2-fluoro-4-nitrobenzeneC₆H₂Cl₂FNO₂209.99Contains fluoro group instead of trifluoromethylLower molecular weight, different electronic properties
4-Chloro-1-nitro-2-(trifluoromethyl)benzeneC₇H₃ClF₃NO₂225.55Contains one chlorine atom instead of twoFlash point of 102°C (closed cup), warning hazard classification
1,2-Dichloro-4-(trifluoromethyl)benzeneC₇H₃Cl₂F₃214.99Lacks the nitro groupDifferent reactivity pattern due to absence of nitro group

The differences in substituent patterns significantly affect the electronic properties, reactivity, and potential applications of these compounds. For instance, the presence of the trifluoromethyl group in 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene likely confers greater metabolic stability compared to compounds lacking this group, which is a desirable property in agrochemical and pharmaceutical applications .

Analytical Characterization Techniques

The characterization of 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene and similar compounds typically involves a range of analytical techniques to confirm structure and purity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, plays a crucial role in structural confirmation. The trifluoromethyl group typically appears as a distinct signal in ¹⁹F NMR, providing a characteristic marker for identification. In similar compounds, the -CF₃ group can be observed as a singlet in the ¹⁹F NMR spectrum .

Mass spectrometry provides additional confirmation of molecular weight and fragmentation patterns. Gas chromatography coupled with mass spectrometry (GC-MS) is particularly useful for analyzing the purity of these compounds and identifying potential impurities .

Physical Property Measurements

Physical properties such as melting point, boiling point, and solubility characteristics provide further means of characterization and quality control. While specific data for 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene is limited in the available literature, these parameters are typically determined as part of compound characterization .

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